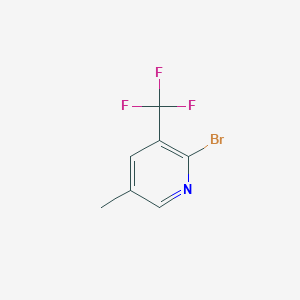

2-Bromo-5-methyl-3-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methyl-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)6(8)12-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQQLOGTHMJBBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601259393 | |

| Record name | 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-08-9 | |

| Record name | 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65996-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Methyl 3 Trifluoromethyl Pyridine and Its Precursors

De Novo Pyridine (B92270) Ring Construction Approaches

The assembly of the 2-bromo-5-methyl-3-(trifluoromethyl)pyridine core from acyclic precursors involves intricate cyclization reactions designed to yield the specific substitution pattern required.

Cyclocondensation Strategies Utilizing Trifluoromethyl-Containing Building Blocks

The construction of the pyridine ring can be efficiently achieved by employing building blocks that already contain the trifluoromethyl group. This ensures the precise placement of this crucial substituent. One notable method is the Bohlmann-Rahtz pyridine synthesis, which has been adapted for the creation of polysubstituted trifluoromethylpyridines. This reaction involves the heteroannulation of trifluoromethyl-α,β-ynones with β-enamino esters or ketones. The process is typically catalyzed by a Lewis acid, such as zinc bromide, and proceeds under mild conditions to afford the desired trifluoromethylpyridine derivatives in good yields nih.gov.

Commonly used trifluoromethyl-containing building blocks in such cyclocondensation reactions include ethyl 4,4,4-trifluoro-3-oxobutanoate and trifluoroacetylacetone. nih.gov These precursors can react with enamines or other suitable nitrogen-containing compounds to form the pyridine ring. For instance, the condensation of an enamine with an ethynylketone leads to an aminodiene intermediate, which, after isomerization, undergoes cyclodehydration to yield the substituted pyridine organic-chemistry.orgjk-sci.com. Acid catalysis can often facilitate the cyclodehydration step at lower temperatures jk-sci.com.

Assembly from Linear Precursors

For example, α,β-unsaturated 1,5-dicarbonyl derivatives can serve as effective precursors to pyridines with a wide range of substitution patterns. These precursors can be synthesized through methods like olefin cross-metathesis, offering a high degree of regiocontrol and facile variation of substituents.

Functional Group Transformations on Pyridine Scaffolds

A more common and often more direct route to this compound involves the stepwise modification of a pre-existing, suitably substituted pyridine ring. A detailed four-step synthesis has been reported, starting from 2-chloro-3-trifluoromethyl-5-nitropyridine google.com.

This synthetic pathway is outlined as follows:

Substitution and Decarboxylation: Diethyl malonate is reacted with 2-chloro-3-trifluoromethyl-5-nitropyridine in the presence of a base like sodium hydride to form a malonic ester intermediate. This intermediate is then subjected to acidic hydrolysis and decarboxylation to yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine google.com.

Reduction of the Nitro Group: The nitro group of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine is then reduced to an amino group. This transformation is typically achieved using reducing agents such as iron powder in acetic acid, yielding 6-methyl-5-(trifluoromethyl)pyridin-3-amine google.com.

Introduction of Bromine via Halogenation Techniques

The introduction of a bromine atom onto the pyridine ring can be achieved through electrophilic substitution. The reactivity of the pyridine ring is significantly influenced by its substituents. Electron-donating groups, such as methyl groups, activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Conversely, strong electron-withdrawing groups like the trifluoromethyl group deactivate the ring, making electrophilic substitution more challenging researchgate.net.

For a substrate such as 5-methyl-3-(trifluoromethyl)pyridine, the methyl group would direct bromination to the 2, 4, and 6 positions. The trifluoromethyl group at position 3 would deactivate the adjacent 2 and 4 positions. Therefore, direct bromination is a viable method for introducing bromine at the desired position. Common brominating agents for such reactions include N-bromosuccinimide (NBS) or molecular bromine, often in the presence of a catalyst or under conditions that promote the reaction google.comnsf.govorganic-chemistry.org. For instance, a patent describes the bromination of pyridine derivatives using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) google.com.

Trifluoromethylation Strategies

The introduction of the trifluoromethyl group is a critical step in the synthesis of many fluorinated pyridines.

A widely used industrial method for introducing a trifluoromethyl group onto a pyridine ring is through a halogen exchange (HALEX) reaction. This typically involves the fluorination of a trichloromethyl-substituted pyridine precursor.

The synthesis of the necessary precursor, such as 2-chloro-5-(trichloromethyl)pyridine, often starts from 3-picoline (3-methylpyridine). The process involves chlorination of the pyridine ring and the methyl group. For example, 3-picoline can be reacted with chlorine gas at high temperatures (300-500 °C) to produce 2-chloro-5-(trichloromethyl)pyridine google.com. Alternatively, 2-chloro-5-methylpyridine, which can be synthesized from 3-picoline, serves as a key intermediate google.comscispace.compatsnap.com. This intermediate is then subjected to further chlorination to yield the trichloromethyl derivative.

The subsequent fluorination of the trichloromethyl group is typically carried out using anhydrous hydrogen fluoride (HF) google.comnih.gov. This reaction is often performed under pressure and in the presence of a metal halide catalyst, such as FeCl₃, to facilitate the exchange of chlorine atoms for fluorine atoms google.com. This process converts the -CCl₃ group into the desired -CF₃ group. Undesirable side-products, such as 2-fluoro-pyridine compounds, can sometimes form during this process, but methods exist to convert these back to the desired 2-chloro derivatives google.comgoogleapis.com.

Interactive Data Table of Synthetic Reactions

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Functional Group Transformation | |||||

| 1 | 2-chloro-3-trifluoromethyl-5-nitropyridine | 1. Diethyl malonate, NaH, THF, 25°C, 24h | 2-methyl-5-nitro-3-(trifluoromethyl)pyridine | - | google.com |

| 2. 6N HCl, reflux | |||||

| 2 | 2-methyl-5-nitro-3-(trifluoromethyl)pyridine | Fe powder, acetic acid, 80°C, 24h | 6-methyl-5-(trifluoromethyl)pyridin-3-amine | - | google.com |

| 3 | 6-methyl-5-(trifluoromethyl)pyridin-3-amine | t-BuONO, CuBr₂, CH₃CN, RT, 2h | 5-bromo-2-methyl-3-(trifluoromethyl)pyridine | 34.6 | google.com |

| Precursor Synthesis | |||||

| 4 | 3-Picoline | H₂O₂, glacial acetic acid | N-oxo-3-methylpyridine | - | google.com |

| 5 | N-oxo-3-methylpyridine | Benzoyl chloride | 2-chloro-5-methylpyridine | 55.7 | google.com |

| 6 | 3-Picoline | Cl₂, 300-500°C, gas phase | 2-chloro-5-trichloromethyl pyridine | 30-60 | google.com |

| 7 | 2-chloro-5-(trichloromethyl)pyridine | HF, metal halide catalyst, superatmospheric pressure | 2-chloro-5-(trifluoromethyl)pyridine | High | google.com |

Direct Trifluoromethylation using Active Species (e.g., Trifluoromethyl Copper Reagents)

The direct introduction of a trifluoromethyl (CF3) group onto a pyridine ring is a primary strategy for synthesizing trifluoromethylpyridine (TFMP) derivatives. Among the various techniques, the use of active trifluoromethylating species, particularly trifluoromethyl copper (CuCF3) reagents, is a significant method. This approach typically involves the substitution reaction of an in situ generated trifluoromethyl copper species with halopyridines, such as bromo- or iodopyridines nih.gov.

The trifluoromethyl copper reagent can be generated from several precursors. One common method involves the reaction of (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, with a copper(I) halide (e.g., CuI) in the presence of a fluoride source like potassium fluoride researchgate.net. This generates a highly reactive "CuCF3" species that can then displace a halogen atom on the pyridine ring. The reaction of this species with 2-, 3-, or 4-iodopyridines can produce the corresponding trifluoromethylated pyridines in moderate to good yields researchgate.net. The reactivity is generally higher with iodopyridines compared to bromopyridines researchgate.net.

Mechanistic studies suggest that these copper-catalyzed reactions can proceed through various pathways, including radical processes or involving the formation of a Cu(II)CF3 complex followed by reductive elimination beilstein-journals.orgnih.gov. The choice of ligands, solvents, and reaction conditions is crucial for optimizing the yield and regioselectivity of the trifluoromethylation process.

Methyl Group Introduction and Modification

The regioselective introduction of a methyl group onto a pyridine ring presents a significant synthetic challenge due to the reactivity of methylating agents and the electronic nature of the pyridine nucleus biu.ac.ilsemanticscholar.org. Several strategies have been developed to achieve C-methylation of pyridines.

These methods can be broadly categorized as follows:

Modification of an Existing Functional Group: This involves converting a pre-existing substituent on the pyridine ring, such as a carboxylic acid or a hydroxymethyl group, into a methyl group through reduction or other transformations semanticscholar.org.

Reaction with a Methyl Nucleophile: Electrophilic pyridine derivatives (e.g., N-oxides or pyridinium (B92312) salts) can react with nucleophilic methyl sources like methyl lithium (MeLi) or Grignard reagents semanticscholar.org. The free electron pair on the pyridine nitrogen can sometimes hinder C-methylation, leading to lower yields semanticscholar.org.

Reaction with a Methyl Electrophile or Radical: This approach uses a pre-formed or in-situ generated pyridine nucleophile or employs cross-coupling reactions under transition metal catalysis semanticscholar.org. Another method involves the use of organic compounds capable of producing methyl radicals. For instance, pyridine compounds can be methylated at a position alpha to the heterocyclic nitrogen by reaction with a methylating agent like methanol in the presence of a nickel-nickel oxide catalyst google.com.

The choice of method depends on the desired regioselectivity and the other substituents present on the pyridine ring. The introduction of a methyl group can significantly alter the biological and physical properties of the resulting molecule biu.ac.ilsemanticscholar.org.

Multi-Step Synthetic Sequences and Optimized Protocols

The synthesis of highly substituted pyridines like this compound often requires multi-step sequences that allow for precise control over the introduction of each functional group. These routes are designed to build the molecule logically, often starting from more readily available precursors.

Synthesis from Malonate Intermediates

A documented synthetic route to 5-bromo-2-methyl-3-(trifluoromethyl)pyridine utilizes a malonate intermediate to construct the C-2 methyl group google.com. This sequence begins with the nucleophilic substitution of a halogen on a pyridine ring with diethyl malonate.

The key steps in this pathway are:

Malonate Alkylation: Diethyl malonate is deprotonated with a base, such as sodium hydride, to form a nucleophilic enolate. This enolate then reacts with an electrophilic pyridine, 2-chloro-3-trifluoromethyl-5-nitropyridine, to yield 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester google.com.

Hydrolysis and Decarboxylation: The resulting malonate derivative is subjected to acidic conditions. This step facilitates the hydrolysis of the ester groups and subsequent decarboxylation to generate 2-methyl-5-nitro-3-(trifluoromethyl)pyridine google.com. This two-step process effectively replaces the chlorine atom at the 2-position with a methyl group.

This method provides a reliable way to install the methyl group at the desired position, setting the stage for subsequent functional group manipulations.

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2-chloro-3-trifluoromethyl-5-nitropyridine | Diethyl malonate, Sodium hydride | 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester |

| 2 | 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester | Acidic conditions | 2-methyl-5-nitro-3-(trifluoromethyl)pyridine |

Diazotization and Bromination Procedures

Following the installation of the methyl and trifluoromethyl groups, the synthesis continues with the conversion of the nitro group at the 5-position into a bromine atom. This is typically achieved through a reduction followed by a Sandmeyer-type reaction involving diazotization and bromination google.com.

The sequence is as follows:

Nitro Group Reduction: The nitro group of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine is reduced to an amino group. This transformation yields 6-methyl-5-(trifluoromethyl)pyridin-3-amine google.com.

Diazotization and Bromination: The resulting aminopyridine is then subjected to diazotization conditions, typically using a nitrite salt (e.g., sodium nitrite) in a strong acid like hydrobromic acid google.comgoogle.comgoogle.com. The intermediate diazonium salt is then treated with a bromide source, often in the presence of a copper(I) catalyst (e.g., CuBr), to replace the diazonium group with a bromine atom, affording the final product, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine google.comgoogle.com.

This classical transformation is a cornerstone of aromatic chemistry for converting amino groups into a wide range of other functionalities, including halogens acs.org.

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2-methyl-5-nitro-3-(trifluoromethyl)pyridine | Reducing agent | 6-methyl-5-(trifluoromethyl)pyridin-3-amine |

| 2 | 6-methyl-5-(trifluoromethyl)pyridin-3-amine | 1. Sodium nitrite, HBr 2. CuBr | 5-bromo-2-methyl-3-(trifluoromethyl)pyridine |

Scalability Considerations in Synthetic Design for Trifluoromethylpyridines

The transition from laboratory-scale synthesis to large-scale industrial production of trifluoromethylpyridines requires careful consideration of economic feasibility, process efficiency, and safety nih.govresearchgate.net. Since the early 1980s, the development of cost-effective processes for key trifluoromethylpyridine intermediates has been crucial for their widespread use in agrochemicals and pharmaceuticals nih.gov.

Key factors influencing scalability include:

Starting Materials: The choice of raw materials is paramount. Economical and readily available starting materials, such as 3-picoline, are often preferred for the synthesis of many TFMP derivatives nih.govresearchgate.net. Syntheses that rely on commercially available bulk materials are generally more economically viable for industrial-scale production google.com.

Reaction Conditions: Industrial processes often favor conditions that are manageable on a large scale. This includes avoiding extreme temperatures or pressures where possible and using catalysts that are robust and cost-effective. For instance, chlorination reactions may be carried out at elevated temperatures (100 to 250 °C) and pressures (1 to 30 Bar) to increase the reaction speed on an industrial scale google.com.

Intermediate Demand: The synthesis of specific, high-demand intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), has driven significant process development and optimization due to their importance in manufacturing several commercial crop-protection products nih.govgoogle.com. The strategic placement of halogen atoms on the pyridine ring provides versatile handles for further chemical modifications, making these intermediates valuable building blocks nbinno.com.

Ultimately, the design of a scalable synthesis must balance chemical efficiency with economic viability and operational safety to meet the demands of the agrochemical and pharmaceutical industries nih.gov.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Methyl 3 Trifluoromethyl Pyridine

Halogen-Directed Reactivity

The primary site of reactivity for 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine is the carbon-bromine bond at the 2-position. The bromine atom serves as a versatile handle for a variety of transformations, primarily driven by the electron-deficient character of the pyridine (B92270) ring.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring, being inherently electron-poor, is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the powerful electron-withdrawing trifluoromethyl (-CF3) group at the 3-position. This group helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy for the substitution process. Consequently, the bromine atom at the 2-position can be displaced by a range of nucleophiles, such as amines, alkoxides, and thiolates.

For instance, in related bromo-trifluoromethylpyridine systems, the bromine atom is readily substituted under suitable conditions. This type of reaction is fundamental for introducing diverse functionalities onto the pyridine core, which is a common strategy in the synthesis of pharmaceutical and agrochemical compounds.

Organometallic Cross-Coupling Reactions

The carbon-bromine bond in this compound is an excellent electrophilic partner for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Amination)

Palladium-catalyzed cross-coupling reactions are among the most widely used transformations for functionalizing aryl halides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds. For trifluoromethyl-substituted pyridyl systems, this reaction has been successfully employed to synthesize complex biaryl and hetero-biaryl structures. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like deboronation of the boronic acid partner.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-pyridine with a primary or secondary amine. It requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This transformation is of great importance in medicinal chemistry for the synthesis of arylamines. The reaction conditions, particularly the choice of ligand and base, are critical for accommodating a wide range of amine coupling partners.

Table 1: Representative Palladium-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | 5-methyl-2-aryl-3-(trifluoromethyl)pyridine |

Other Transition Metal-Mediated Coupling Processes

While palladium is the most common catalyst for these transformations, other transition metals like copper and nickel can also mediate similar cross-coupling reactions.

Copper-Catalyzed Reactions: Copper-based catalysts are often used for Ullmann-type couplings, which can form C-N, C-O, and C-S bonds. These reactions can sometimes offer different reactivity or be more cost-effective than their palladium-catalyzed counterparts.

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful alternative for cross-coupling, often enabling reactions with a broader substrate scope or under milder conditions. Nickel catalysts can be particularly effective for coupling with organozinc or Grignard reagents (Kumada coupling) or for reductive coupling processes.

Reactivity at Other Positions

While the C-Br bond is the most activated site for substitution, the electronic and steric environment of this compound also allows for reactivity at other positions on the pyridine ring, typically through deprotonation.

Regioselective Deprotonation and Trapping Reactions

The acidity of the ring protons can be influenced by the substituents. The inductive effect of the bromine and trifluoromethyl groups can increase the acidity of adjacent protons. Directed ortho-metalation (DoM) is a powerful strategy where a directing group guides a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position.

In 2-bromopyridine (B144113) systems, deprotonation can be directed to the C-3 position. However, in the subject molecule, the C-3 position is already substituted. The most likely positions for deprotonation would be C-4 or C-6. The trifluoromethyl group at C-3 would strongly acidify the proton at C-4, while the pyridine nitrogen would acidify the proton at C-6. The interplay between these electronic effects and the steric hindrance from the adjacent substituents would determine the regioselectivity of the deprotonation. Once the lithiated intermediate is formed, it can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at that specific position. Careful control of temperature and the choice of base (e.g., n-BuLi, LDA, LTMP) are essential to achieve high regioselectivity and avoid side reactions.

Electrophilic Substitution Reactions

The pyridine ring, an analogue of benzene (B151609) where a CH group is replaced by a nitrogen atom, is inherently less reactive towards electrophilic aromatic substitution (SEAr). gcwgandhinagar.comuoanbar.edu.iqquimicaorganica.org The greater electronegativity of the nitrogen atom reduces the electron density of the carbon atoms in the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iq In acidic conditions, typically required for SEAr reactions, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge further and significantly deactivates the ring, making electrophilic substitution even more challenging. uoanbar.edu.iq

In the specific case of this compound, the pyridine ring is substituted with two powerful electron-withdrawing groups (bromo and trifluoromethyl) and one electron-donating group (methyl). The trifluoromethyl group is one of the strongest electron-withdrawing groups, and the bromo group also deactivates the ring through its inductive effect. While the methyl group is activating, its effect is insufficient to counteract the strong deactivation caused by the pyridine nitrogen and the two electron-withdrawing substituents.

Consequently, this compound is highly unreactive towards electrophilic aromatic substitution. Standard SEAr reactions such as nitration, sulfonation, and halogenation require very harsh conditions and are often not feasible. uoanbar.edu.iqquimicaorganica.org Friedel-Crafts alkylation and acylation reactions are generally not possible with pyridine-based compounds because the Lewis acid catalyst complexes with the lone pair of electrons on the nitrogen atom, leading to enhanced deactivation of the ring. quimicaorganica.org The combined deactivating effects make the carbon framework of the ring electron-deficient and thus a poor nucleophile for attacking incoming electrophiles. imperial.ac.uk

Influence of Substituents on Reaction Pathways

The reactivity and regioselectivity of the pyridine ring in this compound are dictated by the interplay of the electronic and steric properties of its three substituents: trifluoromethyl, methyl, and bromo. These groups profoundly influence the electron density distribution within the ring, determining its susceptibility to different types of reagents.

Impact of Trifluoromethyl Group on Electronic Properties and Reactivity

The trifluoromethyl (-CF₃) group exerts a powerful influence on the electronic landscape of the pyridine ring. Due to the high electronegativity of the fluorine atoms, the -CF₃ group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). youtube.com This effect significantly lowers the electron density across the entire aromatic ring, rendering it highly electron-deficient.

This pronounced electron deficiency has two major consequences for the molecule's reactivity:

Deactivation towards Electrophilic Attack: The reduced electron density makes the ring much less nucleophilic and therefore highly resistant to attack by electrophiles, as discussed in section 3.2.2. youtube.com

Activation towards Nucleophilic Attack: Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). The -CF₃ group, along with the bromo substituent, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the reaction. acs.org

The quantitative measure of this electronic influence can be represented by Hammett substituent constants, which describe the electron-donating or electron-withdrawing properties of substituents on an aromatic ring.

| Substituent | Electronic Effect | Typical Hammett Constant (σ) Range |

|---|---|---|

| -CF₃ | Strongly Electron-Withdrawing (-I) | +0.43 to +0.54 |

| -Br | Electron-Withdrawing (-I > +R) | +0.23 to +0.39 |

| -CH₃ | Weakly Electron-Donating (+I, Hyperconjugation) | -0.07 to -0.17 |

Note: Hammett constants can vary depending on the specific reaction and the position of the substituent.

Steric and Electronic Effects of Methyl and Bromo Substituents

Methyl Group (-CH₃):

Steric Effect: Positioned at C-5, the methyl group does not significantly hinder reactions at the other ring positions. Its steric bulk is relatively small.

Bromo Group (-Br):

Steric Effect: The bromine atom is larger than a hydrogen atom and introduces steric hindrance at the 2-position. rsc.orgresearchgate.net This bulk can influence the regioselectivity of reactions, potentially hindering the approach of reagents to the adjacent nitrogen atom and the C-3 position. Studies on substituted pyridines have shown that ortho-substituents can lower the stability of complexes and reaction intermediates due to steric hindrance. rsc.orgresearchgate.netacs.org

The combination of a strongly deactivating -CF₃ group, a deactivating -Br group, and a weakly activating -CH₃ group results in a highly electron-poor pyridine ring. This electronic profile makes the molecule a prime candidate for nucleophilic substitution reactions, while effectively shutting down pathways for electrophilic substitution under normal conditions.

Derivatization and Functionalization of 2 Bromo 5 Methyl 3 Trifluoromethyl Pyridine

Preparation of Novel Pyridine (B92270) Derivatives

The functional groups on 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine allow for its elaboration into a diverse range of novel pyridine derivatives. The reactivity of the bromine atom at the 2-position is particularly important, as it is susceptible to displacement and participation in various metal-catalyzed reactions.

Diversification via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a primary strategy for the derivatization of aryl halides like this compound. The carbon-bromine bond at the 2-position is activated for oxidative addition to a palladium(0) complex, initiating catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds.

While specific studies detailing the coupling reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from established methodologies for similar substituted bromopyridines. The general applicability of reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings allows for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an aryl or vinyl boronic acid or ester. This is a powerful method for creating biaryl or aryl-vinyl structures, which are common motifs in pharmaceuticals and materials.

Heck-Type Reactions: The palladium-catalyzed reaction with alkenes would yield substituted styrenyl-pyridines. nih.gov These reactions can be efficient for secondary trifluoromethylated alkyl bromides, proceeding under mild conditions and tolerating a range of functional groups. nih.gov

Sonogashira Coupling: This would enable the introduction of an alkyne moiety by reacting the parent compound with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

The conditions for these transformations are generally robust, though optimization may be required depending on the specific coupling partners.

Table 1: Representative Conditions for Palladium-Catalyzed Coupling Reactions on Bromo-pyridines

| Coupling Reaction | Typical Reagents | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF, Acetonitrile (B52724) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF |

Synthesis of N-Heteroaryl Derivatives

The creation of N-heteroaryl derivatives from this compound can be achieved through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would form a bond between the pyridine ring's 2-position and a nitrogen atom from a variety of sources, including primary or secondary amines, amides, or other N-heterocycles like indoles and carbazoles.

The synthesis of such derivatives is of high interest as the resulting complex heterocyclic scaffolds are prevalent in medicinal chemistry and materials science. The electronic properties imparted by the trifluoromethyl and methyl groups on the pyridine ring can influence the reaction efficiency and the properties of the final products. Pyridine derivatives are widely utilized in the development of agrochemicals and pharmaceuticals due to their unique chemical and biological activities. researchgate.netnih.gov

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of its functional groups makes this compound a versatile building block for constructing larger, more complex molecules with tailored properties. The trifluoromethyl group, in particular, is highly sought after in several areas of research due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

Intermediates for Agrochemical Research

Pyridine-based compounds are a cornerstone of the agrochemical industry, with numerous commercial herbicides, insecticides, and fungicides containing this heterocyclic core. nih.gov The trifluoromethyl group is a key substituent in many modern agrochemicals, often enhancing their efficacy and biological activity. chimia.ch

While this compound is not directly cited as a precursor to a specific commercialized agrochemical in available literature, its structure represents a valuable scaffold for the discovery of new active ingredients. It can be used to synthesize analogues of known agrochemicals or as a starting point for novel structural classes. The derivatization methods described above, particularly coupling reactions, allow for the systematic modification of the pyridine core to explore structure-activity relationships and optimize for potency against specific agricultural pests or weeds. The development of new pyridine-based agrochemicals is an active area of research. researchgate.net

Table 2: Examples of Agrochemical Classes Containing the Pyridine Moiety

| Agrochemical Class | Function | Example Compound(s) |

|---|---|---|

| Picolinic Acid Herbicides | Herbicide | Picloram, Clopyralid |

| Neonicotinoids | Insecticide | Imidacloprid, Thiacloprid |

| Strobilurins | Fungicide | Picoxystrobin, Fluoxastrobin |

| Pyridyl-Ethers | Herbicide | Fluazifop-p-butyl |

Precursors for Chemical Biology Probes and Scaffolds

In chemical biology, small molecules are designed as tools to study and manipulate biological systems. The unique properties of fluorine-containing compounds make them valuable in this context. The trifluoromethyl group can serve as a ¹⁹F NMR reporter tag for studying protein-ligand interactions, as there is no background ¹⁹F signal in biological systems.

Applications in Material Science Research

Substituted pyridines, particularly 2,2'-bipyridines, are fundamental ligands in coordination chemistry and have been extensively used in material science. They form stable complexes with a wide range of metal ions, and the electronic and photophysical properties of these complexes can be finely tuned by modifying the substituents on the pyridine rings.

This compound is an ideal precursor for synthesizing unsymmetrical bipyridine ligands. A common strategy involves a palladium-catalyzed homocoupling reaction or a cross-coupling reaction with another pyridine derivative. The resulting bipyridine ligand would possess a unique electronic profile due to the combination of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group. Such ligands can be used to create metal complexes for applications in:

Luminescent Materials: For use in organic light-emitting diodes (OLEDs) or as sensors.

Catalysis: As part of a metal complex that catalyzes specific organic transformations.

Dye-Sensitized Solar Cells (DSSCs): Where metal-bipyridine complexes act as photosensitizers.

Spectroscopic and Computational Characterization of 2 Bromo 5 Methyl 3 Trifluoromethyl Pyridine and Its Analogs

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: In the proton NMR spectrum of 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine, the methyl group protons (-CH₃) are expected to appear as a singlet in the upfield region, typically around δ 2.4 ppm. The two aromatic protons on the pyridine (B92270) ring are distinct and will appear as singlets or narrow doublets in the downfield region (δ 7.0-9.0 ppm), with their exact chemical shifts influenced by the electronic effects of the bromo, methyl, and trifluoromethyl substituents.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a distinct signal for the trifluoromethyl (-CF₃) group. For trifluoromethylpyridines, the ¹⁹F NMR signal typically appears as a singlet in a characteristic range, often between δ -60 and -70 ppm (relative to CFCl₃). rsc.org This provides unambiguous confirmation of the presence of the -CF₃ group.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons will resonate in the aromatic region (δ 120-160 ppm). The carbon of the methyl group will appear significantly upfield (around δ 15-25 ppm). The trifluoromethyl carbon will be observed as a characteristic quartet due to coupling with the three fluorine atoms (¹JC-F), with a chemical shift influenced by the strong electron-withdrawing nature of the fluorine atoms. rsc.org

For comparison, the NMR data for selected analogs are presented below, illustrating the typical chemical shifts observed in these systems. rsc.orgrsc.orgchemicalbook.com

| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 5-Bromo-2-(trifluoromethyl)pyridine rsc.org | ¹H NMR | CDCl₃ | 8.82 (d, 1H), 8.05 (dd, 1H), 7.61 (d, 1H) |

| 5-Bromo-2-(trifluoromethyl)pyridine rsc.org | ¹⁹F NMR | CDCl₃ | -67.9 (s, 3F) |

| 2-(4-(Trifluoromethyl)phenyl)pyridine rsc.org | ¹³C NMR | CDCl₃ | 155.8, 149.9, 142.6, 137.0, 130.7 (q), 127.1, 125.6 (q), 124.2 (q), 122.9, 120.8 |

| 2-Bromo-3-methylpyridine chemicalbook.com | ¹H NMR | CDCl₃ | 8.18 (d, 1H), 7.51 (d, 1H), 7.17 (t, 1H), 2.37 (s, 3H) |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands corresponding to:

Aromatic C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region.

Aliphatic C-H stretching (methyl group): Found in the 2850–3000 cm⁻¹ range.

Pyridine ring vibrations (C=C and C=N stretching): A series of sharp bands between 1400 and 1600 cm⁻¹.

C-F stretching: Strong, intense absorptions are characteristic of trifluoromethyl groups and typically appear in the 1100–1350 cm⁻¹ region.

C-Br stretching: Usually found in the lower frequency "fingerprint" region of the spectrum, below 700 cm⁻¹.

While experimental spectra for the title compound are not widely published, these assignments are based on well-established group frequencies and data from analogous structures.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₇H₅BrF₃N), the calculated molecular weight is approximately 240.02 g/mol . A key feature in its mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are used for the analysis of complex mixtures and allow for the sensitive detection and identification of the compound and its metabolites or degradation products. Common fragmentation pathways for pyridine derivatives involve the loss of substituents or cleavage of the pyridine ring.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

While a crystal structure for this compound is not publicly available, studies on analogous compounds like 2-Bromo-5-methylpyridine provide valuable insights. researchgate.net A crystallographic analysis of the target compound would unequivocally confirm its constitution and provide precise data on:

Bond lengths: Such as C-Br, C-C, C-N, and C-F bond distances.

Bond angles: The geometry of the pyridine ring and its substituents.

Crystal packing: How the molecules arrange themselves in the solid state, revealing intermolecular interactions like π–π stacking or halogen bonding. researchgate.netnih.gov

This information is crucial for understanding solid-state properties and for rational drug design where molecular shape is critical.

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides powerful tools for investigating molecular properties that may be difficult or impossible to measure experimentally. These methods complement experimental data, offering deeper insight into electronic structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can accurately model molecular geometries, energies, and spectroscopic properties.

For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G*, can be employed to: nih.gov

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles, which can be compared with X-ray crystallography data.

Calculate Vibrational Frequencies: Generate a theoretical vibrational spectrum that can be used to assign bands in experimental IR and Raman spectra.

Analyze Electronic Properties: Determine the distribution of electron density, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

Conformational Analysis and Intermolecular Interactions

The conformational landscape and the nature of intermolecular interactions of this compound are dictated by the specific arrangement and electronic properties of its substituents on the pyridine ring. While a dedicated crystal structure for this exact compound is not publicly available, extensive studies on analogous halogenated and trifluoromethylated aromatic systems provide a strong basis for understanding its structural characteristics. nih.govmdpi.commdpi.com

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the molecule's conformational preferences. DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can determine the optimized molecular geometry, bond lengths, and bond angles in the gaseous phase. nih.govresearchgate.net For substituted pyridines, the planarity of the aromatic ring is a key feature, though minor deviations can occur due to steric hindrance between adjacent bulky groups like bromine and trifluoromethyl.

The primary intermolecular interactions expected to govern the solid-state packing of this compound include halogen bonding, hydrogen bonding, and π–π stacking.

Halogen Bonding: The bromine atom at the 2-position can act as a halogen bond donor. This non-covalent interaction occurs between an electrophilic region on the halogen (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the pyridine ring (Br···N). mdpi.comrsc.org Studies on other 2-halopyridines have shown that these interactions can be significant in directing crystal packing. mdpi.com

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C-H···F and C-H···N hydrogen bonds are anticipated. The fluorine atoms of the trifluoromethyl group and the ring nitrogen can act as acceptors. researchgate.net These interactions, while weaker than conventional hydrogen bonds, collectively contribute to the stability of the crystal lattice.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Halogen Bond | C-Br | N (Pyridine) | < Sum of vdW radii | Structure-directing |

| Hydrogen Bond | C-H (Methyl/Ring) | F (CF3) | 2.2 - 2.6 | Lattice stabilization |

| Hydrogen Bond | C-H (Methyl/Ring) | N (Pyridine) | 2.4 - 2.8 | Contributes to cohesion |

| Halogen-Halogen | C-Br | Br-C | < Sum of vdW radii | Can be attractive or repulsive |

| π–π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | Contributes to cohesion |

Table 1: Predicted Intermolecular Interactions for this compound based on studies of analogous compounds.

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offers profound insights into the reactivity and selectivity of molecules like this compound. srce.hr By calculating various molecular properties and modeling reaction pathways, it is possible to predict how the molecule will behave in chemical reactions. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap implies high stability and low reactivity. For substituted pyridines, the distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. In this compound, the strong electron-withdrawing nature of the trifluoromethyl group and the bromine atom significantly lowers the energy of the LUMO and influences its distribution, making the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution. nih.gov

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually represents the charge distribution and is an excellent tool for predicting reactivity.

Red regions (negative potential) indicate areas rich in electrons and are susceptible to electrophilic attack. In this molecule, the most negative region is typically centered on the nitrogen atom due to its lone pair of electrons.

Blue regions (positive potential) indicate areas of electron deficiency and are prone to nucleophilic attack. Positive potentials are expected on the hydrogen atoms and, significantly, on the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing substituents. A positive region, or σ-hole, on the bromine atom is also anticipated, which is responsible for its ability to form halogen bonds. researchgate.net

Predicting Regioselectivity: The combination of substituents on the pyridine ring governs the regioselectivity of its reactions.

The -CF3 group is a strong deactivating, meta-directing group for electrophilic substitution due to its powerful electron-withdrawing inductive effect.

The -Br atom is also deactivating but ortho-, para-directing for electrophilic substitution.

The -CH3 group is an activating, ortho-, para-directing group.

The interplay of these electronic effects determines the most likely positions for substitution. For nucleophilic aromatic substitution, the electron-deficient nature of the ring makes it a viable substrate. The positions ortho and para to the strongly withdrawing trifluoromethyl group are activated for nucleophilic attack. Computational modeling of reaction intermediates and transition states can quantify the activation barriers for substitution at different positions, providing a precise prediction of the most favorable reaction pathway and the resulting regioselectivity. nih.govnih.gov

| Computational Method | Predicted Property | Application to this compound |

| FMO Analysis | HOMO-LUMO energy gap, Orbital distribution | Predicts kinetic stability and identifies nucleophilic/electrophilic centers. |

| MEP Surface | Electrostatic potential distribution | Visualizes electron-rich (e.g., N atom) and electron-poor (e.g., ring carbons) sites, predicting sites for electrophilic and nucleophilic attack. |

| Transition State Theory | Activation energy barriers | Quantifies the energetic favorability of different reaction pathways, predicting product ratios and regioselectivity. |

| Natural Bond Orbital (NBO) | Atomic charges, orbital interactions | Analyzes charge distribution and donor-acceptor interactions, explaining substituent effects. |

Table 2: Computational Methods for Predicting Reactivity and Selectivity.

Advanced Analytical Techniques for Purity and Stability Assessment

The assessment of purity and stability is critical for any chemical compound intended for use in research or industry. For this compound and its analogs, advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools. srce.hrresearchgate.net

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is designed to separate the intact active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. asiapharmaceutics.infosphinxsai.comnih.gov The development of such a method for this compound would typically involve:

Column Selection: A reversed-phase column, such as a C18 or C8, is commonly used for separating non-polar to moderately polar compounds like substituted pyridines.

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is optimized to achieve adequate resolution between the main peak and any impurity peaks. Parameters like solvent ratio, pH of the buffer, and flow rate are systematically adjusted. nih.gov

Detection: A UV detector is typically employed, with the detection wavelength set at the absorbance maximum of the analyte to ensure high sensitivity.

Forced Degradation (Stress) Studies: To validate the stability-indicating nature of an analytical method, forced degradation studies are performed. biomedres.us This involves subjecting the compound to a variety of harsh conditions to intentionally produce degradation products. The objective is to demonstrate that the analytical method can effectively separate these newly formed impurities from the parent compound. nih.gov Typical stress conditions include:

Acidic and Basic Hydrolysis: Treatment with HCl and NaOH solutions at elevated temperatures.

Oxidative Degradation: Exposure to hydrogen peroxide.

Thermal Degradation: Heating the solid compound at a high temperature.

Photodegradation: Exposing the compound (in solid and solution form) to UV and visible light according to ICH guidelines. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It is a powerful tool for the identification of unknown impurities and degradation products. researchgate.net After separation on the LC column, the eluent is introduced into the mass spectrometer. The instrument provides the mass-to-charge ratio (m/z) of the parent compound and any co-eluting species. By analyzing the mass of an impurity and its fragmentation pattern (using tandem MS, or MS/MS), its chemical structure can often be elucidated. This is crucial for understanding degradation pathways and controlling impurities during synthesis and storage. srce.hr

| Stress Condition | Typical Reagents/Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat (e.g., 60-80°C) | Hydrolysis of trifluoromethyl group, de-bromination. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat (e.g., 60-80°C) | Hydrolysis of trifluoromethyl group, potential ring opening. nih.gov |

| Oxidation | 3-30% H2O2, Room Temp or Heat | Formation of N-oxides, hydroxylation of the pyridine ring. |

| Thermal | Dry Heat (e.g., 105°C) | Decomposition, polymerization. |

| Photolytic | ICH-compliant light exposure (UV/Vis) | Dimerization, dehalogenation, radical-mediated degradation. nih.gov |

Table 3: Typical Forced Degradation Conditions for Stability Studies.

By employing these advanced analytical techniques and conducting rigorous stability testing, a comprehensive profile of the purity and degradation behavior of this compound can be established.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, with a focus on minimizing waste and maximizing efficiency. For halogenated trifluoromethylpyridines, this involves moving away from traditional, often harsh, bromination methods and multi-step syntheses that generate significant waste.

Future research will likely focus on catalytic and atom-economical approaches. One promising avenue is the exploration of aerobic oxidative bromination. These methods can utilize hydrogen bromide (HBr) or sodium bromide (NaBr) as the bromine source with oxygen from the air as the terminal oxidant, offering a significantly greener alternative to molecular bromine. nih.gov Such systems, potentially employing transition-metal-free catalysts like ionic liquids, could provide high chemoselectivity and efficiency. nih.gov Another sustainable approach involves the in situ generation of the brominating agent from stable bromide salts and an oxidant, which can be performed in continuous flow microreactors to enhance safety and control. nih.gov

Table 1: Comparison of Bromination Methods for Aromatic Compounds

| Method | Bromine Source | Typical Conditions | Sustainability Aspect |

|---|---|---|---|

| Traditional Electrophilic Bromination | Molecular Bromine (Br₂) | Often requires a Lewis acid catalyst | Low atom economy, hazardous reagent nih.gov |

| N-Bromosuccinimide (NBS) | N-Bromosuccinimide | Radical initiator or acid catalyst | Better handling than Br₂, but still generates succinimide (B58015) waste mdpi.com |

| Aerobic Oxidative Bromination | HBr or NaBr | O₂, catalyst (e.g., ionic liquid) | High atom economy, uses air as oxidant, avoids hazardous Br₂ nih.gov |

| Flow Chemistry Bromination | KBr/NaOCl | Microreactor | Enhanced safety, precise control, in situ generation of reagent nih.gov |

Exploration of Novel Catalytic Transformations for Pyridine (B92270) Functionalization

The pyridine ring is a cornerstone of many pharmaceuticals and functional materials, yet its electron-deficient nature presents challenges for direct functionalization. nih.gov Research is actively seeking novel catalytic methods to overcome these hurdles and enable precise modification of pyridine derivatives like 2-bromo-5-methyl-3-(trifluoromethyl)pyridine.

One major trend is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. nih.gov For the target molecule, this could involve regioselective C-H activation at the C-4 or C-6 positions. The development of advanced ligands, such as mono-N-protected amino acids (MPAA) and pyridone-based ligands, has significantly accelerated progress in palladium(II)-catalyzed C-H activation, enabling transformations that were previously unfeasible. acs.org

Furthermore, the trifluoromethyl group itself is a target for novel transformations. Recent breakthroughs in the defluorinative functionalization of trifluoromethylpyridines open up new possibilities. researchgate.netchemrxiv.org These reactions involve the selective activation of a C-F bond, allowing for the introduction of new functional groups. For instance, iridium-catalyzed asymmetric defluoroallylation has been demonstrated on 4-trifluoromethylpyridines, creating a chiral center at the difluoroalkyl position. chemrxiv.org Applying such strategies to this compound could generate a host of novel and structurally complex derivatives.

The bromine atom at the C-2 position serves as a versatile handle for cross-coupling reactions. While established methods like Suzuki and Buchwald-Hartwig couplings are routinely used, future research will explore novel catalytic systems that offer broader substrate scope, lower catalyst loadings, and milder reaction conditions. For example, palladium-catalyzed trifluoromethylation of aryl bromides in micellar media has been shown to enhance yields and functional group tolerance. rsc.orgresearchgate.net

Advanced Computational Design of Functionalized Pyridine Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. It allows for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts.

In the context of this compound, computational studies can be employed to:

Predict Reactivity and Regioselectivity: DFT calculations can model the electronic structure of the pyridine ring, predicting the most likely sites for electrophilic or nucleophilic attack and guiding the development of selective C-H functionalization reactions. mdpi.com

Design Novel Ligands and Catalysts: By simulating the transition states of catalytic cycles, researchers can design more efficient ligands for cross-coupling and C-H activation reactions tailored to pyridine substrates.

Elucidate Molecular Interactions: For applications in drug discovery, computational docking studies can predict how derivatives of this compound might bind to biological targets, such as ion channels or enzymes. nih.gov This accelerates the design-synthesis-testing cycle.

Model Material Properties: When incorporated into larger systems like polymers or metal-organic frameworks, computational methods can predict the resulting electronic and photophysical properties, aiding in the design of novel functional materials. fao.org

Table 2: Applications of Computational Chemistry in Pyridine Research

| Computational Method | Application Area | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism | Frontier molecular orbitals, reactivity indices, reaction pathways | mdpi.com |

| Molecular Docking | Drug Design | Binding affinity, protein-ligand interactions | nih.gov |

| Solid-State NMR & DFT | Materials Science | Pyridine-framework interactions in COFs | fao.org |

Integration of this compound into Advanced Chemical Technologies

The unique combination of functional groups on this compound makes it a prime candidate for incorporation into a range of advanced technologies, particularly in the pharmaceutical and agrochemical sectors.

The presence of a trifluoromethyl group is highly desirable in drug candidates as it can enhance metabolic stability, binding affinity, and cell membrane permeability. nih.govnih.gov A patent has already identified this compound as a key intermediate for synthesizing inhibitors of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a target for treating pain and respiratory diseases. google.com Future research will likely explore its use as a scaffold for developing drugs targeting other biological systems.

In agrochemistry, trifluoromethylpyridines are a well-established structural motif found in numerous herbicides and insecticides. nih.govjst.go.jp The specific substitution pattern of this compound could be leveraged to develop new active ingredients with improved efficacy or novel modes of action.

Beyond life sciences, functionalized pyridines are used as ligands for transition metal catalysts and as building blocks for organic light-emitting diodes (OLEDs) and other functional materials. nih.gov The bromo and trifluoromethyl groups offer handles for further derivatization, allowing for the fine-tuning of electronic properties required for these advanced applications. The exploration of this compound in the synthesis of novel ligands for catalysis or as a component in organic electronic materials represents a significant area for future growth.

Q & A

Basic: What are the key synthetic strategies for 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves halogenation and trifluoromethylation steps. A common approach is the direct trifluoromethylation of brominated pyridine precursors using reagents like trifluoromethyl copper or via cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura). For example, trifluoromethylation of 3-bromo-5-methylpyridine using CF₃Cu under palladium catalysis achieves moderate yields (45–60%) . Reaction conditions (temperature, solvent, catalyst loading) critically affect regioselectivity. Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while temperatures >100°C favor CF₃ group incorporation but may increase side reactions like dehalogenation. Purification via column chromatography (hexane/EtOAc) or recrystallization is recommended to isolate the product .

Basic: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

The bromine atom at the 2-position acts as a leaving group, enabling participation in Buchwald-Hartwig amination or Suzuki-Miyaura coupling. For instance, coupling with arylboronic acids using Pd(PPh₃)₄ in toluene/water (3:1) at 80°C yields biaryl derivatives with >70% efficiency. The electron-withdrawing trifluoromethyl group at the 3-position stabilizes the transition state, accelerating oxidative addition of the Pd catalyst . Comparative studies show that bromine at the 2-position (vs. 3- or 4-) enhances reaction rates due to reduced steric hindrance and optimal orbital alignment .

Advanced: How can researchers reconcile contradictory data on the compound’s stability under basic conditions?

Answer:

Discrepancies arise from solvent and base strength. In aqueous NaOH (pH >12), the compound undergoes hydrolysis of the trifluoromethyl group to COOH, degrading within 24 hours at 25°C. However, in anhydrous DMF with mild bases (K₂CO₃), it remains stable for >72 hours. To resolve contradictions:

- Methodological Adjustment: Use inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Analytical Validation: Monitor stability via ¹⁹F NMR to track CF₃ decomposition.

- Comparative Data: A 2023 study showed 95% retention of integrity in DMF/K₂CO₃ vs. <10% in NaOH/EtOH .

Advanced: What strategies optimize regioselectivity in functionalizing the pyridine ring for drug-discovery applications?

Answer:

Regioselectivity is controlled by electronic and steric effects:

- Directed Metalation: Use LDA (lithium diisopropylamide) at –78°C to deprotonate the 4-position, followed by electrophilic quenching (e.g., iodination).

- Protection/Deprotection: Temporarily protect the trifluoromethyl group as a silyl ether to direct substitution to the 5-methyl position.

- Catalytic Systems: Pd/XPhos ligands favor C–H activation at the 6-position for late-stage diversification.

| Modification Site | Method | Yield | Reference |

|---|---|---|---|

| 4-position | LDA/I₂ | 65% | |

| 6-position | Pd/XPhos | 82% |

Advanced: How do structural analogs compare in biological activity, and what computational tools predict binding affinity?

Answer:

Analog activity varies with substituent position and electronic profile. For example:

- 3-Bromo-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-30-7) shows 10× higher kinase inhibition than the parent compound due to the amino group’s H-bonding capacity .

- 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine exhibits reduced metabolic stability compared to the methyl-substituted variant .

Computational Approach:

- Docking Studies: Use AutoDock Vina with PDB targets (e.g., EGFR kinase) to simulate binding.

- QSAR Models: Train on datasets of IC₅₀ values for analogs to predict bioactivity (R² >0.85 achievable with Random Forest algorithms) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H NMR: Identify methyl (δ 2.3–2.5 ppm) and pyridine protons (δ 8.1–8.4 ppm).

- ¹⁹F NMR: Single peak near δ –62 ppm confirms the CF₃ group.

- HRMS: Exact mass (C₇H₆BrF₃N) = 255.96 g/mol; isotopic pattern distinguishes bromine (1:1 for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography: Resolves bromine/CF₃ spatial orientation (e.g., C–Br bond length ~1.89 Å) .

Advanced: How does the trifluoromethyl group impact the compound’s pharmacokinetic properties in preclinical models?

Answer:

The CF₃ group enhances:

- Lipophilicity: LogP increases by 0.8 units vs. non-fluorinated analogs, improving membrane permeability.

- Metabolic Stability: Reduces CYP450-mediated oxidation (t₁/₂ in rat liver microsomes: 120 min vs. 45 min for CH₃-substituted analogs).

- Oral Bioavailability: In murine models, AUC₀–24h = 12 µg·h/mL (dose: 10 mg/kg), attributed to slower hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.